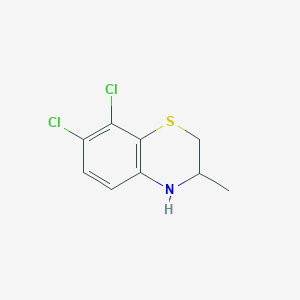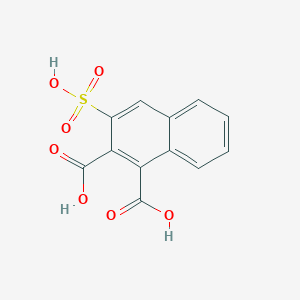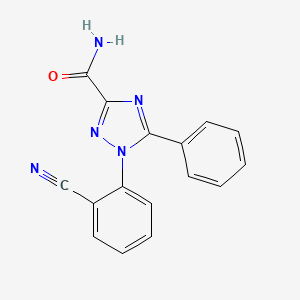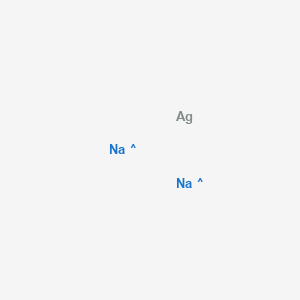
7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine: is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of chlorine atoms at the 7 and 8 positions, a methyl group at the 3 position, and a dihydro structure at the 3,4 positions. Benzothiazines are known for their diverse biological activities and are used in various pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,5-dichlorobenzyl chloride with methylamine, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It is used in research to develop new drugs and treatments for infections.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways and treat diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interact with neurotransmitter receptors in the brain, influencing cognitive functions.
Comparaison Avec Des Composés Similaires
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine: Known for its cognitive-enhancing properties.
7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one (Diazepam): A well-known anxiolytic and sedative.
Uniqueness: 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of two chlorine atoms at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazine derivatives and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
92310-82-2 |
|---|---|
Formule moléculaire |
C9H9Cl2NS |
Poids moléculaire |
234.14 g/mol |
Nom IUPAC |
7,8-dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C9H9Cl2NS/c1-5-4-13-9-7(12-5)3-2-6(10)8(9)11/h2-3,5,12H,4H2,1H3 |
Clé InChI |
YIHIUNOADPDVQD-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC2=C(N1)C=CC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)






![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
